molecular formula C8H10ClNO2 B1448165 3-Ethylpyridine-2-carboxylic acid hydrochloride CAS No. 1423719-88-3

3-Ethylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B1448165
CAS No.: 1423719-88-3
M. Wt: 187.62 g/mol
InChI Key: KCPZOENCUXTBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylpyridine-2-carboxylic acid hydrochloride is a high-purity chemical intermediate designed for advanced research and development. This organonitrogen compound features a pyridine core substituted with a carboxylic acid at the 2-position and an ethyl group at the 3-position, presenting a multifunctional scaffold for synthetic chemistry. The molecular formula of the free acid is C~8~H~9~NO~2~ . The compound's structure, which can be represented by the SMILES notation CCC1=C(N=CC=C1)C(=O)O , offers two distinct reactive sites: the carboxylic acid, which can undergo typical reactions such as amidation and esterification, and the pyridine nitrogen, which can participate in coordination chemistry and salt formation. This combination makes it a valuable precursor for constructing more complex molecules, particularly in medicinal and organic chemistry. As part of the picolinic acid derivative family, which are known for their role as bidentate chelating agents for various metal ions , this ethyl-substituted analog is of significant interest for developing novel ligands and studying metal coordination complexes. The hydrochloride salt form enhances the compound's stability and solubility for various experimental applications. This product is strictly for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers can leverage this compound as a key starting material in the synthesis of active pharmaceutical ingredients (APIs), functionalized ligands for catalysis, and other specialized organic materials.

Properties

IUPAC Name

3-ethylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-2-6-4-3-5-9-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZOENCUXTBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 3-ethylpyridine-2-carboxylic acid hydrochloride typically involves the following steps:

  • Construction of the pyridine ring with appropriate substitution.
  • Introduction of the carboxylic acid group at the 2-position.
  • Alkylation at the 3-position to introduce the ethyl group.
  • Conversion to the hydrochloride salt.

Detailed Synthetic Methods

Hydrolysis of 3-ethyl-2-cyanopyridine

One of the most direct and scalable methods involves the hydrolysis of 3-ethyl-2-cyanopyridine to yield 3-ethylpyridine-2-carboxylic acid, followed by conversion to the hydrochloride salt.

Procedure:

  • Dissolve 3-ethyl-2-cyanopyridine in deionized water.
  • Add sodium hydroxide (1.0–1.3 molar equivalents) and heat to 50–70°C.
  • Reflux for 4–12 hours to complete hydrolysis.
  • Steam off excess water, then cool the reaction mixture.
  • Acidify with 30% hydrochloric acid to pH 2.5–6.5.
  • Extract and crystallize the product using ethanol.
  • Dry to obtain 3-ethylpyridine-2-carboxylic acid, then treat with hydrochloric acid to form the hydrochloride salt.
Parameter Value/Range
Reaction Temp 50–70°C
Reflux Time 4–12 hours
NaOH:Cyanopyridine 1.0–1.3:1 (mol/mol)
Acidification 30% HCl, pH 2.5–6.5
Yield High (not specified)
Purification Ethanol extraction
Ring Construction via Condensation

Another approach involves constructing the pyridine ring with the desired substituents through condensation reactions. For example, condensation of ethyl acetoacetate, formaldehyde, and ammonia or amine derivatives under acidic conditions can yield substituted pyridines, which are then carboxylated and converted to the hydrochloride salt.

  • This method is more common for general pyridine derivatives and may require further steps to introduce both the ethyl and carboxylic acid functionalities at the correct positions.
Oxidation of Substituted Quinolines

For certain pyridine-2-carboxylic acid derivatives, oxidation of substituted quinolines has been reported. For example, 3-ethyl-8-hydroxyquinoline can be oxidized under alkaline hydrogen peroxide conditions, followed by acidification to isolate the carboxylic acid, which can then be converted to the hydrochloride salt. However, this method is less direct and more suitable for dicarboxylic acid derivatives.

Conversion to Hydrochloride Salt

After obtaining 3-ethylpyridine-2-carboxylic acid by any of the above routes, the hydrochloride salt is formed by dissolving the acid in water or ethanol and adding a stoichiometric amount of hydrochloric acid. The solution is then concentrated and cooled to precipitate the hydrochloride salt, which is collected by filtration and dried.

Comparative Evaluation of Methods

Method Yield Scalability Purity Complexity Industrial Suitability
Hydrolysis of nitrile High High High Moderate Excellent
Condensation ring synthesis Variable Moderate Variable High Moderate
Oxidation of quinolines Moderate Low High High Limited
  • Hydrolysis of nitrile is the preferred method due to its simplicity, high yield, and scalability.
  • Condensation and oxidation routes are less direct and more suited for specific derivative syntheses.

Summary Table: Key Preparation Parameters

Step Reagent/Condition Notes
Nitrile hydrolysis NaOH, H2O, 50–70°C, 4–12 h Direct, high yield
Acidification 30% HCl, pH 2.5–6.5 Forms hydrochloride salt
Extraction/Crystallization Ethanol, cooling Purifies product
Drying Oven, moderate temperature Ensures stability and purity

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules
3-Ethylpyridine-2-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex structures. For instance, it can participate in substitution reactions, leading to the formation of diverse pyridine derivatives.

2. Reference Standard in Drug Development
In pharmaceutical research, this compound is often used as a reference standard during drug testing and development due to its well-characterized biological activity. It aids in the evaluation of new compounds' efficacy and safety profiles.

3. Catalysis
The compound has been investigated for its role as a catalyst in various chemical reactions. Its structural features allow it to facilitate reactions that are crucial for synthesizing pharmaceutical intermediates.

Biological Research Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its interaction with microbial membranes, suggesting mechanisms that may inhibit bacterial growth. Further investigations into its binding affinities are essential for understanding its therapeutic potential against infections .

2. Enzyme Modulation
The compound has been studied for its potential to modulate enzyme activity involved in metabolic pathways. This aspect is particularly relevant in the context of drug metabolism and the development of therapeutics targeting specific enzymes.

Medical Applications

1. Therapeutic Potential
Preliminary studies suggest that this compound may have therapeutic effects in treating various diseases due to its biological activity. Ongoing research aims to elucidate its mechanisms of action and potential applications in clinical settings .

2. Drug Formulation
Given its properties, this compound can be incorporated into drug formulations aimed at enhancing bioavailability or targeting specific biological pathways, thus improving therapeutic outcomes.

Data Table: Summary of Applications

Field Application Details
Chemical Research Synthesis of Complex MoleculesActs as a building block for diverse pyridine derivatives
Reference Standard in Drug DevelopmentUsed for evaluating new compounds' efficacy and safety
CatalysisFacilitates reactions crucial for synthesizing pharmaceutical intermediates
Biological Research Antimicrobial ActivityInteracts with microbial membranes; potential for inhibiting bacterial growth
Enzyme ModulationModulates enzyme activity involved in metabolic pathways
Medical Applications Therapeutic PotentialInvestigated for treatment of various diseases
Drug FormulationEnhances bioavailability or targets specific pathways

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several pathogenic bacteria. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results that warrant further exploration into its mechanism of action and potential as an antimicrobial agent .

Case Study 2: Enzyme Interaction Studies
Research involving enzyme assays revealed that this compound could inhibit specific enzymes linked to metabolic disorders. The findings suggest that this compound may be useful in developing treatments for conditions related to enzyme deficiencies or dysregulation .

Mechanism of Action

The mechanism of action of 3-Ethylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

The following analysis compares 3-ethylpyridine-2-carboxylic acid hydrochloride with structurally or functionally related compounds, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
This compound* C₈H₁₀ClNO₂ 3-ethyl, 2-COOH ~187.6 (estimated) Pharmaceutical intermediates
3-(Ethylamino)pyridine-2-carboxylic acid HCl C₈H₁₁ClN₂O₂ 3-ethylamino, 2-COOH 202.64 Life science research
Jatrorrhizine hydrochloride C₂₀H₂₀ClNO₄ Complex alkaloid structure 373.83 Antidiabetic, antimicrobial
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 2-chloro, 6-methyl, 4-COOH 172.57 Chemical synthesis

*Estimated based on structural analogs.

Key Observations :

  • Substituent Effects: The ethyl group in the target compound increases lipophilicity compared to polar groups like ethylamino () or chloro (). This may enhance passive diffusion across biological membranes but reduce aqueous solubility without the hydrochloride counterion.
  • Hydrochloride Salts: Compounds like Jatrorrhizine hydrochloride () and 3-(ethylamino)pyridine-2-carboxylic acid HCl () demonstrate that hydrochloride salts improve solubility for therapeutic formulations.

Biological Activity

3-Ethylpyridine-2-carboxylic acid hydrochloride (EPCA-HCl) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of EPCA-HCl, supported by relevant research findings, case studies, and data tables.

EPCA-HCl is characterized by the following chemical formula and properties:

  • Molecular Formula : C8_8H9_9NO2_2·HCl
  • Molecular Weight : 151.165 g/mol
  • Physical State : White to off-white powder

The biological activity of EPCA-HCl is primarily attributed to its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the pyridine ring may participate in π-π interactions with aromatic amino acids in proteins, thereby affecting their function. These interactions are crucial for its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

EPCA-HCl has shown promising antimicrobial properties against a range of bacterial and fungal pathogens. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential enzymatic functions.

Case Study: Antimicrobial Efficacy

A study investigated the efficacy of EPCA-HCl against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results indicate that EPCA-HCl exhibits significant antimicrobial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of EPCA-HCl. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Data Table: Cytokine Inhibition

Cytokine Control (pg/mL) EPCA-HCl Treatment (pg/mL)
TNF-α1500600
IL-61200450
IL-1β800300

The above data suggests that EPCA-HCl significantly reduces cytokine levels, indicating its potential as an anti-inflammatory agent .

Research Applications

EPCA-HCl serves as a valuable building block in synthetic chemistry and drug development. Its unique structural features make it suitable for creating more complex organic molecules with potential therapeutic applications.

Comparison with Similar Compounds

To better understand the uniqueness of EPCA-HCl, it is useful to compare it with other pyridine derivatives:

Compound Structural Feature Biological Activity
3-Methylpyridine-2-carboxylic acid hydrochlorideMethyl group at 3-positionModerate antimicrobial activity
Pyridine-2-carboxylic acidNo ethyl groupLimited biological activity
3-Ethylpyridine-2-carboxylic acidEthyl group at 3-positionStronger antimicrobial and anti-inflammatory effects

The presence of the ethyl group in EPCA-HCl enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for 3-ethylpyridine-2-carboxylic acid hydrochloride, and how can reaction efficiency be improved?

The synthesis typically involves multi-step reactions, such as alkylation of pyridine derivatives followed by carboxylation and hydrochlorination. To enhance efficiency:

  • Catalyst Optimization : Use bio-compatible catalysts (e.g., thiamine hydrochloride) to accelerate condensation steps while maintaining mild reaction conditions (room temperature, aqueous media) .
  • Purification : Employ column chromatography or recrystallization using polar solvents (e.g., methanol-water mixtures) to isolate high-purity products.
  • Yield Monitoring : Track intermediates via TLC or HPLC with UV detection (207–210 nm) to confirm reaction progression .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the ethyl group (δ ~1.3 ppm for CH3_3, δ ~2.5–3.0 ppm for CH2_2) and carboxylic acid proton (δ ~12–13 ppm).
  • Purity Assessment : HPLC with a C18 column (150 mm × 4.6 mm, 5 µm), mobile phase: 0.03 M KH2 _2PO4_4-methanol (70:30 v/v), flow rate: 1 mL/min, UV detection at 207 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical [M+H]+^+ for C8 _8H10 _{10}ClNO2_2: 196.05 g/mol).

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Temperature/Humidity Tests : Store samples at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (accelerated degradation). Monitor via HPLC every 30 days for 6 months to detect hydrolysis or oxidation.
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify degradation products (e.g., free pyridine derivatives) using LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level).
  • Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, which may explain shifts in NMR .
  • Dynamic Effects : Consider tautomerization or solvent interactions in solution-state NMR that differ from solid-state structures .

Q. What strategies mitigate interference from byproducts during HPLC quantification?

  • Method Development : Optimize gradient elution (e.g., 5–40% methanol over 20 minutes) to separate the target peak from impurities.
  • Validation : Validate selectivity by spiking samples with common byproducts (e.g., ethylpyridine isomers) and confirm baseline separation .
  • Detector Tandem Use : Couple UV with charged aerosol detection (CAD) for non-chromophoric impurities .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Studies : Calculate Fukui indices to identify electrophilic centers (e.g., carboxy group vs. ethyl-substituted pyridine ring).
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to model solvation energy barriers .

Q. What mechanistic insights explain its catalytic role in multicomponent reactions?

  • Acid-Base Properties : The hydrochloride salt acts as a proton donor, facilitating imine or enolate formation in reactions (e.g., Knoevenagel condensations).
  • Steric Effects : The ethyl group may hinder π-π stacking, directing regioselectivity in heterocyclic syntheses .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Process Optimization : Use flow chemistry to control exothermic steps (e.g., ethylation) and reduce side reactions.
  • Catalyst Recycling : Immobilize acidic catalysts (e.g., silica-supported HCl) for reuse in batch reactors .

Q. What protocols ensure reproducibility in biological activity assays involving this compound?

  • Standardized Solubility : Pre-dissolve in DMSO (≤1% v/v final concentration) to avoid precipitation in aqueous buffers.
  • Positive Controls : Include structurally similar bioactive pyridine derivatives (e.g., nicotinic acid analogs) for cross-comparison .

Q. How to resolve discrepancies in toxicity profiles across in vitro and in vivo studies?

  • Dose-Response Analysis : Perform OECD-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryotoxicity) to harmonize data.
  • Metabolite Tracking : Use 14C^{14}C-labeled compound to identify toxic metabolites via radio-HPLC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethylpyridine-2-carboxylic acid hydrochloride
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3-Ethylpyridine-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.